3,5-Dibromo-2,4-dihydroxybenzaldehyde [4-(2,5-dimethylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
Description
2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL is a complex organic compound that features a benzene ring substituted with bromine atoms, a triazine ring, and a morpholine group
Properties
Molecular Formula |
C22H23Br2N7O3 |
|---|---|
Molecular Weight |
593.3 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[[4-(2,5-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H23Br2N7O3/c1-12-3-4-13(2)16(9-12)26-20-27-21(29-22(28-20)31-5-7-34-8-6-31)30-25-11-14-10-15(23)19(33)17(24)18(14)32/h3-4,9-11,32-33H,5-8H2,1-2H3,(H2,26,27,28,29,30)/b25-11+ |
InChI Key |
TUSYTBWWHXUDMQ-OPEKNORGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C(=C4O)Br)O)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C(=C4O)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL typically involves multiple steps, starting with the bromination of a benzene derivative. The bromination can be achieved using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and morpholine group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromobenzene
- 1,3-Dibromobenzene
- 1,4-Dibromobenzene
- 2,4,6-Tribromobenzene
Uniqueness
2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL is unique due to the presence of the triazine and morpholine groups, which confer specific chemical and biological properties not found in simpler dibromobenzene derivatives .
Biological Activity
3,5-Dibromo-2,4-dihydroxybenzaldehyde [4-(2,5-dimethylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of bromine atoms and a hydrazone linkage that contributes to its unique reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 450.15 g/mol.
The biological activity of this compound is thought to arise from its ability to interact with various biomolecular targets such as enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that 3,5-dibromo-2,4-dihydroxybenzaldehyde derivatives exhibit significant antimicrobial properties. A study demonstrated that these compounds effectively inhibited the growth of various bacterial strains, suggesting their potential as antimicrobial agents in therapeutic applications.
Antioxidant Properties
The compound has shown promising antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant mechanism is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Anti-inflammatory Effects
In vitro studies have suggested that this compound can reduce the production of pro-inflammatory cytokines. This effect may be mediated through the inhibition of the NF-kB signaling pathway, which plays a critical role in inflammation .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 3,5-dibromo-2,4-dihydroxybenzaldehyde against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Case Study 2: Antioxidant Activity
In a study assessing the antioxidant capacity using DPPH radical scavenging assays, the compound exhibited an IC50 value of 25 µg/mL. This suggests a strong potential for use in formulations aimed at combating oxidative stress .
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
Case Study 3: Anti-inflammatory Mechanism
An investigation into the anti-inflammatory effects revealed that treatment with the compound significantly reduced TNF-α levels in LPS-stimulated macrophages. This suggests its efficacy in modulating inflammatory responses at cellular levels .
Q & A
Basic: What synthetic strategies are recommended for preparing this hydrazone-triazine derivative?
Answer:
The compound is synthesized via a multi-step approach:
Hydrazone Formation : React 3,5-dibromo-2,4-dihydroxybenzaldehyde with a triazine-based hydrazine derivative. Use absolute ethanol with glacial acetic acid as a catalyst under reflux (4–6 hours). Filter and purify via recrystallization (water-ethanol) .
Triazine Functionalization : For the triazine moiety, substitute chlorine atoms (e.g., in 4-chloro-6-morpholino-1,3,5-triazine) with amines. Use morpholine in dioxane/water with sodium carbonate at 70–80°C for 8–9 hours .
Key Considerations : Optimize stoichiometry to avoid side products (e.g., unreacted aldehyde). Monitor via TLC (silica gel, ethyl acetate/hexane).
Basic: How is the compound characterized to confirm structural integrity?
Answer:
Use a combination of analytical techniques:
- NMR : Assign peaks for the hydrazone NH (δ 10–12 ppm), aromatic protons (δ 6–8 ppm), and morpholine CH2 groups (δ 3–4 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching the triazine and hydrazone moieties .
- Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values.
Note : Discrepancies in melting points (e.g., vs. literature) may indicate polymorphic forms or impurities .
Advanced: How does pH influence the stability of the hydrazone linkage in aqueous systems?
Answer:
The hydrazone bond is pH-sensitive:
- Acidic Conditions (pH < 4) : Protonation of the hydrazone nitrogen leads to hydrolysis, releasing the aldehyde and triazine-hydrazine fragments. Monitor via HPLC (C18 column, 0.1% formic acid/ACN gradient) .
- Neutral/Alkaline Conditions (pH 7–9) : Stable for ≥48 hours. Use phosphate buffer (50 mM) for kinetic studies.
Experimental Design : - Incubate the compound at varying pH (2–10) at 37°C.
- Quantify degradation products via LC-MS and compare peak areas .
Advanced: How to resolve contradictions in purity assessments between HPLC and NMR data?
Answer:
Contradictions arise from:
- NMR-Invisible Impurities (e.g., inorganic salts, non-protonated species).
- HPLC Co-Elution (e.g., diastereomers with similar retention times).
Methodology :
Orthogonal Techniques :
- Use HPLC-UV (λ = 254 nm) with a polar stationary phase (e.g., HILIC) to separate polar impurities.
- IR Spectroscopy : Confirm absence of carbonyl impurities (e.g., unreacted aldehyde at ~1700 cm⁻¹) .
Spiking Experiments : Add a reference standard to confirm co-elution in HPLC.
Advanced: What mechanistic insights guide the design of biological activity assays?
Answer:
The compound’s bioactivity likely stems from:
- Triazine Core : Inhibits kinases via ATP-binding pocket competition.
- Hydrazone Linker : Modulates solubility and membrane permeability.
Assay Design : - Kinase Inhibition : Use fluorescence polarization (FP) with a FITC-labeled ATP analog.
- Cellular Uptake : Treat cancer cell lines (e.g., HeLa) and quantify intracellular concentration via LC-MS/MS.
Data Interpretation : Compare IC50 values with structural analogs to establish SAR .
Advanced: How to model the compound’s interaction with biological targets computationally?
Answer:
Docking Studies : Use AutoDock Vina with a kinase X-ray structure (PDB ID: 3QKK). Focus on the triazine-morpholine region for binding affinity.
MD Simulations (GROMACS) : Simulate 100 ns trajectories in explicit solvent to assess hydrazone flexibility and binding stability.
QM/MM Calculations : Optimize electron density maps for the hydrazone bond to predict hydrolysis susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
